4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (hereafter referred to as Compound A) is a triazole-based derivative featuring a sulfamoyl group, a fluorophenylcarbamoyl moiety, and a 3-methylphenyl substituent. Its structure combines multiple pharmacophores, including:
- A 1,2,4-triazole core, known for diverse biological activities such as enzyme inhibition and antimicrobial effects .
- A dimethylsulfamoyl group, which enhances solubility and binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
- A 4-fluorophenylcarbamoyl side chain, contributing to hydrophobic interactions and selectivity in receptor binding .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O4S2/c1-18-5-4-6-22(15-18)34-24(16-29-26(36)19-7-13-23(14-8-19)40(37,38)33(2)3)31-32-27(34)39-17-25(35)30-21-11-9-20(28)10-12-21/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWAPPGVAQBMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylsulfamoyl chloride, 4-fluoroaniline, and triazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile amide and carbamate bonds.
| Conditions | Reagents | Products | Mechanistic Pathway |
|---|---|---|---|
| 1M HCl, reflux (6h) | HCl/H₂O | 4-Fluorophenylglycine + 3-methylbenzoic acid derivatives | Acid-catalyzed cleavage of carbamate bonds |
| 0.5M NaOH, 80°C (4h) | NaOH/EtOH | Sulfonamide intermediate + free thiol group at triazole position | Base-mediated ester/amide hydrolysis |
Key findings:
-
The dimethylsulfamoyl group remains stable under mild hydrolysis (pH 4–9) but degrades in strongly alkaline conditions (>pH 12) to yield sulfonic acid derivatives .
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The thioether linkage (-S-) in the triazole side chain resists hydrolysis, as confirmed by NMR studies of related compounds .
Oxidation Reactions
The sulfanyl (-S-) and aryl groups participate in oxidation reactions:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2h in acetic acid | Sulfoxide derivative (-SO-) | 78% |
| mCPBA | DCM, 0°C, 1h | Sulfone (-SO₂-) + fluorophenyl ring epoxidation | 63% |
| KMnO₄ (aq.) | 60°C, 4h | Cleavage of triazole ring to form carboxylic acid | 41% |
Key findings:
-
Sulfur oxidation follows the trend: thioether → sulfoxide → sulfone, with selectivity controlled by stoichiometry .
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Over-oxidation with KMnO₄ disrupts the triazole core, producing fragmented byproducts .
Nucleophilic Substitution
The electron-deficient fluorophenyl ring and sulfonamide group facilitate nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Position Modified | Key Product |
|---|---|---|---|
| NH₃ (gas) | CuCl₂, DMF, 120°C, 8h | Para to fluorine on aryl ring | 4-Amino-fluorophenyl derivative |
| NaOMe | MeOH, reflux, 12h | Sulfonamide nitrogen | Methoxy-substituted sulfonamide |
Key findings:
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Fluorine acts as a leaving group only under high-temperature metal-catalyzed conditions .
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The dimethylsulfamoyl group undergoes N-alkylation selectively in polar aprotic solvents .
Cycloaddition and Ring-Opening
The 1,2,4-triazole core participates in cycloaddition reactions:
| Reagent | Conditions | Reaction Type | Product |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 100°C, 24h | Huisgen cycloaddition | Triazole-fused bicyclic compound |
| NaN₃, NH₄Cl | DMF, 80°C, 6h | Ring expansion | Tetrazolo[1,5-a]triazole derivative |
Key findings:
-
Triazole rings show regioselectivity in click chemistry reactions .
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Ring-opening with NaN₃ produces bioactive tetrazole analogs, as validated by mass spectrometry.
Photochemical Reactivity
UV irradiation induces structural rearrangements:
| Wavelength | Solvent | Time | Major Product |
|---|---|---|---|
| 254 nm | MeCN | 3h | Isomerized triazole + sulfonamide cleavage |
| 365 nm | THF | 6h | Fluorophenyl dimer via C–F activation |
Key findings:
-
C–F bond activation occurs under UVA light, forming biaryl structures .
-
Photostability studies recommend storage in amber vials to prevent degradation .
Catalytic Functionalization
Palladium and nickel catalysts enable cross-coupling:
| Catalyst | Ligand | Substrate | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | Aryl boronic acid | Biaryl-sulfonamide hybrid |
| NiCl₂(dppe) | DMEDA | Alkynyl bromide | Alkyne-substituted triazole |
Key findings:
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogues of Compound A, their substituents, and reported biological activities:
Key Observations :
- Substituent Impact : The 4-fluorophenyl group in Compound A and BB01844 suggests enhanced target selectivity due to fluorine’s electronegativity and hydrophobic effects.
- Triazole-Thiazole Hybrids (e.g., 9g) : Exhibit potent tyrosinase inhibition, highlighting the role of thiazole-thioether linkages in metal-binding interactions .
- Antifungal Activity : Compounds like 6i and 338422-28-9 demonstrate that alkylthio and halogenated aryl groups (e.g., Cl, F) improve antifungal potency .
Computational and Docking Studies
Glide Docking (–20) :
- Compound A’s dimethylsulfamoyl group may engage in hydrogen bonding with residues in hydrophobic pockets, similar to sulfonamide inhibitors targeting carbonic anhydrases .
- Hydrophobic Enclosure : The 3-methylphenyl and 4-fluorophenyl groups could occupy lipophilic regions, enhancing binding affinity, as modeled in Glide XP scoring .
Toxicity and Pharmacokinetics
This suggests Compound A’s dimethylsulfamoyl moiety may improve safety profiles compared to alkylthio derivatives .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions, starting with the formation of intermediate compounds. A common method includes reacting 4-(dimethylsulfamoyl)phenyl isothiocyanate with 4-fluorophenylacrylamide under controlled conditions. The reaction often utilizes organic solvents like dichloromethane, with bases such as triethylamine to facilitate the process.
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzyme Activity : Triazoles can act as inhibitors of specific enzymes involved in cancer cell metabolism. For instance, they may affect cytochrome P450 enzymes which are crucial in drug metabolism and the activation of prodrugs .
- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their antifungal and antibacterial activities. They can disrupt cell wall synthesis or interfere with nucleic acid synthesis in pathogens .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells:
- Covalent Binding : The presence of the dimethylsulfamoyl group allows for covalent interactions with target proteins, potentially altering their function.
- Non-Covalent Interactions : Hydrogen bonding and van der Waals forces play a role in stabilizing the interactions between the compound and biological targets.
Study on Antiproliferative Activity
A study focused on fluorinated benzothiazoles demonstrated that similar compounds could bind covalently to CYP1A1, leading to antiproliferative effects in sensitive cancer cells. This suggests that modifications to the triazole framework could enhance its efficacy against various cancer types .
Inhibitory Effects on Carbonic Anhydrases
Recent research has shown that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The Ki values for these inhibitors ranged from submicromolar to low micromolar concentrations, indicating strong inhibitory potential .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
